molecular formula C20H22N2O4 B2849289 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 941960-25-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide

Cat. No. B2849289
CAS RN: 941960-25-4
M. Wt: 354.406
InChI Key: AYBTWEZJBZFMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide, also known as ADQ, is a compound that has gained recognition in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Characterization

Research on quinoline derivatives often explores synthetic routes for creating novel compounds with potential therapeutic applications. For instance, Patel et al. (2022) reported on the acetic acid-mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the utility of quinoline derivatives in crafting complex molecular structures with specific chemical properties. These compounds were characterized using single-crystal XRD and DFT studies, highlighting their physicochemical attributes and potential for binding in receptors due to electronic charge density concentration (Patel et al., 2022).

Chemical Properties and Reactions

The chemical behavior of quinoline derivatives under various conditions is a significant area of research. For example, Bremner et al. (1989) investigated the photolysis of chloroacetamides to yield new 2,8-bridged isoquinoline derivatives, providing insights into the chemical transformations and potential applications of these compounds in synthetic chemistry (Bremner et al., 1989).

Biological Activities

Potential Antiviral and Antiproliferative Activities

Research into the biological activities of quinoline derivatives has identified compounds with promising antiviral and antiproliferative properties. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in antiviral therapies (Luo et al., 2012). Additionally, Patel et al. (2022) demonstrated the antiproliferative activity of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones against human tumor cell lines, further indicating the therapeutic potential of quinoline derivatives (Patel et al., 2022).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-16(7-8-17(14)22)21-20(24)15-6-9-18(25-2)19(12-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBTWEZJBZFMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.